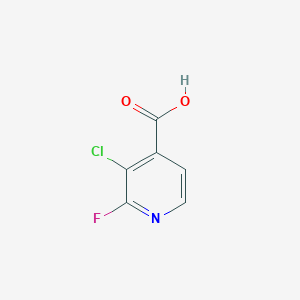

3-Chloro-2-fluoropyridine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-2-fluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLURACOOBPBPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40479236 | |

| Record name | 3-Chloro-2-fluoropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741683-19-2 | |

| Record name | 3-Chloro-2-fluoro-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=741683-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-fluoropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-fluoropyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-2-fluoropyridine-4-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-fluoropyridine-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. The specific arrangement of its substituents—a carboxylic acid, a fluorine atom, and a chlorine atom—on the pyridine core imparts unique electronic and steric properties that are highly sought after in medicinal chemistry for modulating bioactivity and pharmacokinetic profiles. However, the synthesis of such polysubstituted pyridines is non-trivial due to the inherent electronic nature of the pyridine ring and the challenge of achieving high regioselectivity. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, intended for researchers, chemists, and professionals in drug development. We will explore three distinct, field-proven strategies: the oxidation of a precursor picoline, directed ortho-metalation followed by carboxylation, and functional group interconversion via diazotization. Each section includes a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and mechanistic insights to empower scientists in their synthetic endeavors.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals and vital agrochemicals.[1] Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to be functionalized at various positions make it a privileged structure in drug design. The introduction of halogens, particularly fluorine, can dramatically alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[2][3]

The target molecule, this compound (CAS 628691-93-0), presents a significant synthetic challenge. The electron-deficient nature of the pyridine ring generally makes it resistant to electrophilic aromatic substitution, and achieving selective functionalization at the C3 and C4 positions while maintaining a C2-fluoro substituent requires carefully designed synthetic strategies.[4][5] This guide dissects the most logical and effective pathways to construct this valuable intermediate.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals several potential disconnections for the target molecule. The carboxylic acid group is a key functional handle that can be installed last, suggesting two primary precursor types: a 4-functionalized pyridine that can be converted to a carboxylate (e.g., a methyl group via oxidation) or a 4-lithiated pyridine for quenching with CO₂. Alternatively, the fluorine or chlorine atoms can be introduced onto a pre-existing pyridine-4-carboxylic acid framework.

Caption: Retrosynthetic approaches to the target molecule.

Key Synthesis Pathways

Pathway 1: Oxidation of 3-Chloro-2-fluoro-4-methylpyridine

This pathway represents a robust and often scalable approach, relying on the oxidation of a readily accessible 4-methylpyridine (4-picoline) precursor. The oxidation of an alkyl side chain on an aromatic ring is a classic and reliable transformation.

Causality and Expertise: The choice of oxidizing agent is critical. Strong oxidants like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium are effective for converting the methyl group to a carboxylic acid.[6] A patent describing a similar transformation for 6-chloro-3-fluoro-2-picolinic acid highlights the use of potassium dichromate in sulfuric acid, often with a phase-transfer catalyst or a co-catalyst like sodium tungstate to improve efficiency and yield.[7] The acidic conditions protonate the pyridine nitrogen, which further deactivates the ring towards oxidative degradation, allowing the side chain to be targeted selectively.

Caption: Pathway 1: Oxidation of a 4-picoline precursor.

Experimental Protocol: Oxidation using Potassium Dichromate

-

Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3-chloro-2-fluoro-4-methylpyridine (1.0 eq).

-

Reaction Mixture: Carefully add a solution of 40% sulfuric acid. To this suspension, add potassium dichromate (K₂Cr₂O₇, ~4.0 eq) and a catalytic amount of sodium tungstate (Na₂WO₄·2H₂O, ~0.05 eq).

-

Heating: Heat the reaction mixture to 100-110 °C and maintain for 6-8 hours, monitoring the reaction progress by TLC or HPLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice. The crude product will precipitate.

-

Purification: Filter the precipitate and wash it with cold water. To purify, dissolve the crude solid in an aqueous solution of sodium carbonate. Wash this basic solution with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

-

Isolation: Carefully acidify the aqueous layer with concentrated HCl to a pH of ~3-4. The pure product will precipitate as a white solid. Filter, wash with a small amount of cold water, and dry under vacuum to yield this compound.[7]

| Parameter | Condition/Reagent | Rationale |

| Oxidant | K₂Cr₂O₇ / H₂SO₄ | Powerful and cost-effective for converting the alkyl side-chain. |

| Catalyst | Na₂WO₄ (optional) | Can accelerate the oxidation and improve yield.[7] |

| Temperature | 100-110 °C | Provides sufficient energy to overcome the activation barrier for C-H oxidation. |

| Purification | Acid-base extraction | Effectively separates the acidic product from neutral starting materials and impurities. |

Pathway 2: Directed Ortho-Metalation (DoM) and Carboxylation

This elegant strategy leverages the directing ability of the existing substituents to achieve highly regioselective C-H functionalization. The fluorine atom at the C2 position is a known ortho-directing group for lithiation.[8][9]

Causality and Expertise: Directed ortho-metalation relies on a heteroatom or functional group to coordinate a strong lithium base, such as lithium diisopropylamide (LDA), directing deprotonation to an adjacent position. In 3-chloro-2-fluoropyridine, the C2-fluorine atom is the primary directing group. The use of a hindered, non-nucleophilic base like LDA at very low temperatures (-78 °C) is crucial to prevent nucleophilic attack on the pyridine ring and ensure kinetic control of the deprotonation, leading to the formation of a 4-lithiated intermediate.[9][10] This highly reactive organometallic species is then trapped with an electrophile, in this case, carbon dioxide (from dry ice), to form the desired carboxylic acid upon acidic work-up.

Caption: Pathway 2: Directed ortho-metalation and carboxylation.

Experimental Protocol: Lithiation and Carboxylation

-

Setup: Flame-dry a three-necked round-bottom flask under an argon atmosphere. Equip it with a magnetic stirrer, a thermometer, and a rubber septum.

-

Reagent Preparation: In the flask, prepare a solution of 3-chloro-2-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of lithium diisopropylamide (LDA, ~1.1 eq) in THF to the cooled pyridine solution, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 1-2 hours.

-

Carboxylation: Quench the reaction by adding an excess of crushed, fresh dry ice (solid CO₂) directly to the reaction mixture. Allow the mixture to slowly warm to room temperature as the CO₂ sublimes.

-

Work-up: Once at room temperature, add water to the mixture. Make the aqueous layer basic with NaOH solution and extract with diethyl ether to remove any non-acidic impurities.

-

Isolation: Cool the aqueous layer in an ice bath and acidify to pH ~3-4 with concentrated HCl. The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

| Parameter | Condition/Reagent | Rationale |

| Base | LDA | Strong, hindered, non-nucleophilic base ideal for kinetic deprotonation.[9] |

| Solvent | Anhydrous THF | Aprotic solvent required for organolithium stability. |

| Temperature | -78 °C | Prevents side reactions and ensures kinetic control of lithiation.[8] |

| Electrophile | CO₂ (solid) | Readily available, efficient C1 electrophile for carboxylation. |

Pathway 3: Functional Group Interconversion via Diazotization (Balz-Schiemann Reaction)

This classical pathway involves the conversion of an amino group into a fluorine atom via a diazonium salt intermediate. It is a powerful method for introducing fluorine onto an aromatic ring when a suitable amino-precursor is available.

Causality and Expertise: The Balz-Schiemann reaction begins with the diazotization of an aromatic amine using sodium nitrite (NaNO₂) in a strongly acidic medium, typically fluoroboric acid (HBF₄) or anhydrous HF.[11] This generates an in situ diazonium tetrafluoroborate salt. Gentle heating of this salt causes it to decompose, releasing nitrogen gas and generating an aryl cation, which is then captured by a fluoride ion from the BF₄⁻ counterion to form the C-F bond. The key is the availability of the starting material, 3-amino-2-chloropyridine-4-carboxylic acid, which would need to be synthesized separately.

Caption: Pathway 3: Balz-Schiemann fluorination.

Experimental Protocol: Balz-Schiemann Reaction

-

Setup: In a flask made of a suitable material (e.g., polyethylene or Teflon for HF), cool a solution of 42% aqueous HBF₄ to 0-5 °C.

-

Amine Addition: Slowly add 3-amino-2-chloropyridine-4-carboxylic acid (1.0 eq) to the cold acid. Stir until a fine suspension of the ammonium tetrafluoroborate salt is formed.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of water. Add this solution dropwise to the suspension, keeping the temperature strictly between 0-5 °C. Stir for an additional 30 minutes after the addition is complete.

-

Decomposition: The diazonium salt intermediate will precipitate. Filter the salt, wash it with cold ether, and dry it carefully. Gently heat the dry salt until nitrogen evolution ceases. Caution: Diazonium salts can be explosive when dry; perform on a small scale with appropriate safety measures.

-

Isolation: The remaining solid residue is the crude product. Purify via recrystallization or column chromatography to obtain this compound.

| Parameter | Condition/Reagent | Rationale |

| Fluoride Source | HBF₄ | Serves as both the acid for diazotization and the fluoride source.[11] |

| Diazotizing Agent | NaNO₂ | Standard reagent for converting primary amines to diazonium salts. |

| Temperature | 0-5 °C | Essential for the stability of the diazonium salt intermediate. |

| Decomposition | Gentle Heating | Provides the energy for N₂ extrusion and C-F bond formation. |

Pathway Comparison and Outlook

| Pathway | Advantages | Disadvantages | Best Suited For |

| 1. Oxidation | Scalable, uses common reagents, often high-yielding. | Requires a specific 4-methyl precursor; use of heavy metals (Cr). | Large-scale production where the precursor is available. |

| 2. DoM | Excellent regioselectivity, starts from a simpler precursor. | Requires cryogenic temperatures and strictly anhydrous conditions; strong base. | Lab-scale synthesis, late-stage functionalization, and analogue synthesis. |

| 3. Diazotization | Classic, reliable method for fluorination. | Requires a specific amino-precursor; diazonium salts can be hazardous. | Situations where the aminopyridine is more accessible than the methylpyridine. |

The synthesis of this compound is a challenging yet achievable goal for the modern synthetic chemist. The choice of pathway ultimately depends on the scale of the synthesis, the availability of starting materials, and the laboratory equipment at hand. The oxidation and DoM routes represent the most practical and direct approaches. As the demand for complex heterocyclic building blocks continues to grow, the development of even more efficient, safer, and greener synthetic methodologies, such as C-H activation and flow chemistry, will undoubtedly shape the future of this field.

References

- 1. Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

An In-Depth Technical Guide to 3-Chloro-2-fluoropyridine-4-carboxylic acid: Physicochemical Properties and Synthetic Strategies for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, halogenated heterocyclic compounds are indispensable scaffolds for the design of novel therapeutic agents. The strategic incorporation of halogen atoms can profoundly influence a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability, thereby enhancing its drug-like characteristics.[1][2] Among these, 3-Chloro-2-fluoropyridine-4-carboxylic acid stands out as a versatile building block with significant potential in drug discovery. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, offering valuable insights for researchers and drug development professionals.

Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is paramount in the early stages of drug development. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its efficacy and safety.

Identity and Structure

-

IUPAC Name: this compound[3]

-

CAS Number: 741683-19-2[3]

-

Molecular Formula: C₆H₃ClFNO₂[3]

-

Molecular Weight: 175.54 g/mol [3]

-

Canonical SMILES: C1=CN=C(C(=C1C(=O)O)Cl)F[3]

-

InChI Key: PYLURACOOBPBPM-UHFFFAOYSA-N[3]

Key Physicochemical Parameters

While experimental data for this compound is not extensively published, we can infer and estimate its properties based on closely related analogs and computational predictions.

| Property | Value | Source & Rationale |

| Melting Point (°C) | ~199 (decomposes) | This is the experimental value for the isomeric 2-Chloro-3-fluoropyridine-4-carboxylic acid. Due to structural similarities, a comparable melting point is expected. |

| pKa | ~2-3 (Predicted) | The electron-withdrawing effects of the chloro and fluoro substituents, coupled with the pyridine nitrogen, are expected to significantly increase the acidity of the carboxylic acid group compared to benzoic acid (pKa ≈ 4.2). For comparison, the predicted pKa of the related 3-Fluoropyridine-2-carboxylic acid is 2.71.[4] |

| logP | 1.4 (Calculated, XLogP3) | This computationally derived value from PubChem suggests moderate lipophilicity.[3] The presence of both a lipophilic chlorofluoropyridine core and a hydrophilic carboxylic acid group contributes to this balanced character. |

| Aqueous Solubility | Moderately Soluble | As a carboxylic acid, its solubility is expected to be pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt. The presence of the halogenated pyridine ring may limit its solubility in neutral water. |

Synthesis Strategies

The efficient synthesis of this compound is crucial for its accessibility in research and development. A plausible synthetic route involves the preparation of the 3-chloro-2-fluoropyridine core followed by a regioselective carboxylation.

Synthesis of the 3-Chloro-2-fluoropyridine Precursor

A common method for the synthesis of 2-fluoropyridines involves a halogen exchange reaction on the corresponding 2-chloropyridine. However, for the specific substitution pattern of 3-chloro-2-fluoropyridine, a different approach starting from 2,3-dichloropyridine is more practical.

Experimental Protocol: Synthesis of 3-Chloro-2-fluoropyridine

Causality: This protocol utilizes a nucleophilic aromatic substitution reaction where a fluoride ion displaces a chloride ion. The choice of a polar aprotic solvent like DMSO is critical as it solvates the cation (cesium) effectively, leaving the fluoride anion more nucleophilic and facilitating the reaction.

Diagram of the Workflow:

Caption: Workflow for the synthesis of 3-Chloro-2-fluoropyridine.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 2,3-dichloropyridine in dimethyl sulfoxide (DMSO).

-

Addition of Reagent: Add cesium fluoride (CsF) to the solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 110 °C and stir for 20 hours.

-

Work-up: After cooling, quench the reaction by pouring it into ice water.

-

Extraction: Extract the aqueous mixture with ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with water and saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate in hexane) to afford 3-chloro-2-fluoropyridine.

Carboxylation of 3-Chloro-2-fluoropyridine

The introduction of the carboxylic acid group at the C4 position can be achieved through methods such as directed ortho-metalation or a Grignard reaction followed by carboxylation. Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds.[5][6][7]

Conceptual Protocol: Carboxylation via Directed ortho-Metalation

Causality: The fluorine atom at the C2 position can act as a directing group for lithiation at the adjacent C3 position. However, the presence of the chloro group at C3 might lead to a more complex reactivity profile. A more reliable approach would be the deprotonation at the C4 position, which is activated by the electron-withdrawing nature of the pyridine nitrogen and the halogens. The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures is crucial to achieve regioselective deprotonation without side reactions. The subsequent quenching with a carbon dioxide source introduces the carboxylic acid functionality.

Diagram of the Logical Relationship:

Caption: Logical steps for carboxylation via directed ortho-metalation.

Step-by-Step Methodology (Proposed):

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a solution of Lithium Diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

-

Addition of Substrate: Slowly add a solution of 3-chloro-2-fluoropyridine in anhydrous THF to the LDA solution at -78 °C.

-

Formation of Intermediate: Stir the mixture at -78 °C for a specified time to allow for the formation of the lithiated intermediate.

-

Carboxylation: Quench the reaction by adding an excess of solid carbon dioxide (dry ice).

-

Work-up: Allow the reaction mixture to warm to room temperature. Add water and acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the crude product. Further purification can be achieved by recrystallization.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the chloro, fluoro, and carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms in the molecule. The carbon of the carboxylic acid group will appear in the characteristic downfield region (typically >160 ppm).

-

IR Spectroscopy: The infrared spectrum will show a very broad O-H stretching band for the carboxylic acid in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption is expected between 1710 and 1760 cm⁻¹.[1]

Applications in Drug Discovery

Halogenated pyridine carboxylic acids are valuable building blocks in medicinal chemistry due to their ability to form key interactions with biological targets and their favorable influence on ADME properties.[2] The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of a variety of complex molecules.

The carboxylic acid moiety can serve as a handle for further functionalization, such as amide bond formation, to introduce diverse substituents and explore structure-activity relationships (SAR). The chlorofluoropyridine core can participate in various cross-coupling reactions, allowing for the construction of more elaborate molecular architectures. The presence of both chlorine and fluorine atoms offers opportunities for fine-tuning the electronic and steric properties of the final compounds, which can be critical for optimizing target binding and pharmacokinetic profiles.

While specific examples of drugs derived from this exact molecule are not widely reported in the public domain, the general class of chloro-fluoropyridine carboxylic acids are key components in the development of various therapeutic agents, including kinase inhibitors and other enzyme-targeted drugs.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Based on the hazard information for related compounds, it is likely to be harmful if swallowed and may cause skin and serious eye irritation. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. This compound | C6H3ClFNO2 | CID 12175428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3 [bailongpharm.net]

- 5. Directed Ortho Metalation [organic-chemistry.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]

A Technical Guide to 3-Chloro-2-fluoropyridine-4-carboxylic acid: A Key Building Block in Modern Drug Discovery

This guide provides an in-depth analysis of 3-Chloro-2-fluoropyridine-4-carboxylic acid, a halogenated heterocyclic compound of significant interest in medicinal chemistry. We will explore its fundamental chemical identity, physicochemical properties, a representative synthetic pathway, and its critical role as a structural motif in the development of novel therapeutics, particularly in oncology. This document is intended for researchers, chemists, and professionals in the field of drug development who require a technical understanding of this important chemical entity.

Core Chemical Identity

This compound is a substituted pyridine derivative. The strategic placement of chloro and fluoro groups on the pyridine ring, combined with the carboxylic acid moiety, imparts unique electronic and steric properties that are highly valuable for molecular design and lead optimization in drug discovery.

-

IUPAC Name: this compound[1]

-

CAS Number: 741683-19-2[1]

-

Common Synonyms: 3-Chloro-2-fluoroisonicotinic acid, 2-fluoro-3-chloro-isonicotinic acid[1]

Physicochemical Properties

The compound's physical and chemical characteristics are crucial for its handling, reaction setup, and its behavior in biological systems. The data presented below has been compiled from authoritative chemical databases.

| Property | Value | Source |

| Molecular Formula | C₆H₃ClFNO₂ | PubChem[1] |

| Molecular Weight | 175.54 g/mol | PubChem[1] |

| Physical Form | Solid (Typical) | General Knowledge |

| InChI Key | PYLURACOOBPBPM-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | C1=CN=C(C(=C1C(=O)O)Cl)F | PubChem[1] |

Synthesis Pathway: A Representative Protocol

While multiple synthetic routes may exist, a common and effective strategy for preparing substituted pyridine carboxylic acids involves the oxidation of the corresponding methylpyridine precursor. This method is widely adopted in organic synthesis for its reliability.[2][3]

Principle: The methyl group at the 4-position of a pyridine ring is oxidized to a carboxylic acid using a strong oxidizing agent. The choice of oxidant and reaction conditions is critical to ensure high yield and prevent degradation of the halogenated pyridine core.

-

Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add the starting material, 3-chloro-2-fluoro-4-methylpyridine.

-

Solvent & Oxidant Addition: Add an appropriate solvent, such as water or a dilute acid solution. A strong oxidizing agent, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in sulfuric acid, is then added portion-wise while monitoring the internal temperature.[3] The portion-wise addition is a key safety and process control step to manage the exothermic nature of the oxidation reaction.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-110°C) and maintain for several hours until analytical monitoring (e.g., TLC or LC-MS) indicates the complete consumption of the starting material.

-

Work-up and Quenching: Cool the mixture to room temperature. If using KMnO₄, the resulting manganese dioxide (MnO₂) byproduct is removed by filtration. The reaction is then quenched, often by carefully adjusting the pH.

-

Isolation and Purification: Acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of approximately 3-4. This protonates the carboxylate, causing the desired this compound to precipitate out of the solution as a solid.[3]

-

Final Product: The precipitate is collected by filtration, washed with cold water to remove residual salts, and dried under a vacuum to yield the final product. Further purification can be achieved by recrystallization if necessary.

Caption: Workflow for the synthesis of the title compound via oxidation.

Applications in Drug Discovery

The true value of this compound lies in its application as a sophisticated building block in medicinal chemistry. Halogenated aromatic systems are integral to modern drug design, as the inclusion of chlorine and fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[4] The carboxylic acid group provides a crucial handle for forming amide bonds or other linkages, serving as a bioisostere for other functional groups, or acting as a key hydrogen bond donor/acceptor.[5][6]

Case Study: MDM2 Inhibitors in Oncology

A prominent example of this compound's utility is in the synthesis of potent Murine Double Minute 2 (MDM2) inhibitors. The MDM2 protein is a key negative regulator of the p53 tumor suppressor, and its inhibition is a validated strategy in cancer therapy.

The 3-chloro-2-fluorophenyl moiety, derived from this compound, is a critical component of advanced MDM2 inhibitors like APG-115 (Pelcitoclax) .[7] This compound has entered clinical trials for treating various cancers.[7] In this context, the specific halogenation pattern of the pyridine ring is engineered to optimize the binding interactions within a key pocket of the MDM2 protein, thereby enhancing the inhibitor's potency and efficacy. The carboxylic acid function serves as the attachment point for building out the rest of the complex molecule.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8][9]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for medicinal chemists. Its well-defined structure, combined with the predictable reactivity of its carboxylic acid group, makes it an invaluable synthon. Its demonstrated role in the construction of clinically relevant molecules, such as the MDM2 inhibitor APG-115, underscores its importance and guarantees its continued use in the pursuit of next-generation therapeutics.[7] Researchers employing this building block are well-positioned to develop novel compounds with enhanced pharmacological profiles.

References

- 1. This compound | C6H3ClFNO2 | CID 12175428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Spectral Analysis of 3-Chloro-2-fluoropyridine-4-carboxylic acid

This guide provides a comprehensive analysis of the spectral data for 3-Chloro-2-fluoropyridine-4-carboxylic acid, a key heterocyclic building block in modern drug discovery and materials science. As a substituted pyridine, its unique electronic and structural features are of significant interest to researchers. This document serves as a detailed reference for the elucidation and confirmation of its structure using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights for professionals in the field.

Molecular Structure and Spectroscopic Overview

This compound (C₆H₃ClFNO₂) is a polysubstituted pyridine ring. The presence of electron-withdrawing groups (nitrogen atom, chlorine, fluorine) and a carboxylic acid functionality dictates its characteristic spectral signature. Understanding these features is paramount for its unambiguous identification and quality control in synthetic applications.

A Technical Guide to the Solubility of 3-Chloro-2-fluoropyridine-4-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its journey from discovery to a viable drug product. It impacts bioavailability, formulation design, and the feasibility of manufacturing processes. This technical guide provides an in-depth exploration of the solubility characteristics of 3-Chloro-2-fluoropyridine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive public data, this document synthesizes foundational principles of solubility, outlines a rigorous experimental protocol for its determination, and discusses theoretical approaches to solubility prediction. The methodologies presented are grounded in established scientific principles and regulatory guidelines to ensure scientific integrity and practical applicability for researchers in pharmaceutical development.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature, is a cornerstone of pharmaceutical sciences.[1][2] For an API like this compound, its solubility profile in various organic solvents is a key determinant of its developability. Organic solvents are ubiquitous in the pharmaceutical industry, serving as reaction media, crystallization solvents, and components of analytical and formulation processes.[3][4] A comprehensive understanding of an API's solubility across a range of solvents is therefore essential for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization to optimize yield and purity.[3]

-

Formulation Development: Enabling the creation of diverse dosage forms, from oral solids to parenteral solutions. Poorly soluble drugs often present significant formulation challenges.[5]

-

Preclinical and Clinical Studies: Ensuring consistent and predictable drug exposure in toxicological and clinical evaluations.

-

Analytical Method Development: Preparing stock solutions and standards for quantification assays, such as High-Performance Liquid Chromatography (HPLC).[6]

This guide will provide the necessary theoretical and practical framework for scientists to approach the solubility assessment of this compound.

Physicochemical Properties of this compound

Understanding the intrinsic properties of a molecule is the first step in predicting its solubility behavior. The structure of this compound, with its combination of a polar carboxylic acid group, a heterocyclic pyridine ring, and halogen substituents, suggests a nuanced solubility profile.

| Property | Value | Source |

| Molecular Formula | C₆H₃ClFNO₂ | [PubChem][7] |

| Molecular Weight | 175.54 g/mol | [PubChem][7] |

| Structure | Pyridine ring with chloro, fluoro, and carboxylic acid substituents | [PubChem][7] |

| Calculated LogP | 1.4 | [PubChem][7] |

| Melting Point | ~199 °C (dec.) (for isomer 2-chloro-3-fluoropyridine-4-carboxylic acid) | [Sigma-Aldrich] |

The presence of the carboxylic acid group allows the molecule to act as both a hydrogen bond donor and acceptor. The pyridine nitrogen can also act as a hydrogen bond acceptor. These features suggest that solubility will be favored in polar, hydrogen-bonding solvents. Conversely, the chlorinated and fluorinated aromatic ring contributes to its lipophilicity, suggesting some solubility in less polar organic solvents. The calculated LogP of 1.4 indicates a moderate lipophilicity.

Theoretical Approaches to Solubility Screening

Before embarking on extensive experimental work, theoretical models can provide valuable initial insights and help prioritize solvent selection. These in silico methods can save significant time and resources.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the principle that "like dissolves like."[8] Every molecule is assigned three parameters (δd, δp, δh) that quantify its energy contributions from dispersion forces, polar forces, and hydrogen bonding, respectively.[8] A solvent is more likely to dissolve a solute if their HSP values are similar. The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated, and a smaller distance implies higher affinity.[8] While powerful for screening, the accuracy of HSP predictions can be limited for complex molecules.[5]

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a more advanced method that uses quantum chemical calculations to predict thermodynamic properties, including solubility, without relying on experimental data.[9][10][11] It is a powerful tool for qualitatively ranking solvents and can provide semi-quantitative solubility predictions.[9][10] This method is particularly useful in the early stages of development for screening a large number of potential solvents.[9]

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[1][12] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Recommended Organic Solvents for Screening

The choice of solvents should be representative of those commonly used in pharmaceutical development.[3][13][14] The following list covers a range of polarities and functionalities:

-

Alcohols: Methanol, Ethanol, Isopropanol

-

Ketones: Acetone

-

Esters: Ethyl Acetate

-

Ethers: Tetrahydrofuran (THF)

-

Aprotic Polar Solvents: Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

-

Chlorinated Solvents: Dichloromethane

Detailed Experimental Protocol: Shake-Flask Method with HPLC Quantification

This protocol is a self-validating system, incorporating steps to ensure equilibrium is reached and that the analytical method is accurate and reliable.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Orbital shaker with temperature control

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Workflow Diagram:

References

- 1. who.int [who.int]

- 2. scielo.br [scielo.br]

- 3. scispace.com [scispace.com]

- 4. Organic solvents in the pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. pharmasalmanac.com [pharmasalmanac.com]

- 7. This compound | C6H3ClFNO2 | CID 12175428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. The Application of Solvents in the Pharmaceutical Industry | Aure Chemical [aurechem.com]

- 14. scribd.com [scribd.com]

reactivity and functionalization of 3-Chloro-2-fluoropyridine-4-carboxylic acid

An In-Depth Technical Guide to the Reactivity and Functionalization of 3-Chloro-2-fluoropyridine-4-carboxylic acid

Introduction: A Versatile Scaffold in Modern Chemistry

This compound is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its utility stems from a unique confluence of structural features: an electron-deficient pyridine ring, two distinct halogen substituents with differential reactivity, and a versatile carboxylic acid handle. This guide provides a comprehensive analysis of the molecule's reactivity, offering field-proven insights into its selective functionalization. We will explore the causality behind experimental choices for manipulating its three key reactive centers: the highly activated C-2 fluoro position, the less reactive C-3 chloro position, and the C-4 carboxylic acid group.

The pyridine core, being electron-poor, is inherently activated towards nucleophilic attack.[1] This effect is most pronounced at the positions ortho (C-2, C-6) and para (C-4) to the ring nitrogen.[2][3] The strategic placement of a fluorine atom at C-2 and a chlorine atom at C-3 sets the stage for controlled, regioselective transformations, primarily through Nucleophilic Aromatic Substitution (SNAr). Understanding the principles governing this selectivity is paramount for any synthetic chemist aiming to leverage this scaffold for complex molecular design.

Part 1: The Core Reactivity - Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The primary pathway for functionalizing the halogenated positions of this compound is the SNAr reaction. This process typically follows a two-step addition-elimination mechanism, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The overall reaction rate is dictated by the stability of this intermediate and the leaving group's ability to depart.

The Decisive Role of the Leaving Group: Fluorine vs. Chlorine

In the context of SNAr on heteroaromatic systems, the C-F bond is significantly more reactive than the C-Cl bond. This may seem counterintuitive given that the C-F bond is stronger. However, the rate-determining step is the initial nucleophilic attack, which is greatly accelerated by the high electronegativity of fluorine. This makes the attached carbon atom more electrophilic and susceptible to attack.[5][6] Indeed, studies have shown that the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than the corresponding reaction with 2-chloropyridine.[5][6][7] This pronounced difference in reactivity is the cornerstone of achieving selectivity.

Regioselectivity: A Tale of Two Positions

The pyridine nitrogen exerts a strong electron-withdrawing effect, which activates the ortho (C-2) and para (C-4) positions towards nucleophilic attack. The meta (C-3) position is significantly less affected.[2][3]

-

C-2 (Fluoro) Position: This position is doubly activated. It is ortho to the ring nitrogen and bears the most labile leaving group (fluoride). Consequently, it is the primary site for SNAr. A wide array of nucleophiles, including amines, alcohols, phenols, and thiols, can displace the fluoride under relatively mild conditions.[5][6]

-

C-3 (Chloro) Position: Being meta to the nitrogen, this position is electronically disfavored for SNAr.[2][3] Direct displacement of the chloride via a standard SNAr mechanism is challenging and would require forcing conditions, which might lead to decomposition or side reactions. Functionalization at this site typically necessitates alternative strategies, such as transition-metal-catalyzed cross-coupling reactions.[4]

The presence of the electron-withdrawing carboxylic acid group at the C-4 position further enhances the electrophilicity of the entire ring system, thereby facilitating the SNAr reaction at the C-2 position.

Part 2: Functionalization of the Carboxylic Acid Group

The carboxylic acid at the C-4 position provides a robust handle for a variety of chemical transformations, most notably amide bond formation and esterification. These reactions are fundamental in drug discovery for modulating properties like solubility, cell permeability, and target engagement.[8]

Amide Bond Formation

The direct reaction of a carboxylic acid with an amine is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[9][10] To facilitate amide bond formation, the carboxylic acid must first be activated. This is achieved using a wide array of commercially available coupling reagents.

Common Coupling Strategies:

-

Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[9]

-

Uronium/Phosphonium Salts: Reagents such as HATU, HBTU, and PyBOP are highly efficient activators that form active esters, leading to high yields and short reaction times, even with sterically hindered substrates.[9]

The choice of coupling agent, base (e.g., DIEA, TEA), and solvent (e.g., DMF, DCM) is crucial for optimizing the reaction and minimizing side reactions like racemization in chiral substrates.

Esterification

Esterification is another key functionalization pathway. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., H₂SO₄, TsOH).[11][12] The reaction is an equilibrium process, and it is often necessary to use the alcohol as the solvent or to remove the water byproduct to drive the reaction to completion.[11]

Part 3: Experimental Protocols

The following protocols are provided as self-validating systems, representing standard, field-proven methodologies for the selective functionalization of this compound.

Protocol 1: Nucleophilic Aromatic Substitution at C-2 with an Amine

This protocol describes the selective displacement of the C-2 fluoride with a primary or secondary amine.

Rationale: The high reactivity of the C-2 fluoride allows this reaction to proceed under mild basic conditions. A slight excess of the amine can sometimes be used to act as both the nucleophile and the base, although an additional non-nucleophilic base like K₂CO₃ or Et₃N is often preferred to ensure complete reaction and avoid salt formation with the product.

Step-by-Step Methodology:

-

To a stirred solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO (0.5 M), add potassium carbonate (K₂CO₃, 2.5 eq).

-

Add the desired amine (1.2 eq) to the suspension.

-

Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS. Reactions are typically complete within 2-6 hours.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous solution with 1M HCl to a pH of ~4-5 to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

If necessary, purify the product by recrystallization or column chromatography.

Protocol 2: Amide Coupling at C-4 using HATU

This protocol details the formation of an amide bond at the C-4 position using a common uronium-based coupling agent.

Rationale: HATU is a highly effective coupling reagent that minimizes side reactions and works well for a broad range of amines, including those that are poor nucleophiles. Diisopropylethylamine (DIEA) is used as a non-nucleophilic base to neutralize the acid formed during the reaction without competing in the coupling.

Step-by-Step Methodology:

-

Dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (N₂ or Ar).

-

Add HATU (1.1 eq) and diisopropylethylamine (DIEA, 3.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the acid.

-

Add the desired amine (1.1 eq) to the activated mixture.

-

Stir the reaction at room temperature and monitor by TLC or LC-MS. Reactions are typically complete in 1-4 hours.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Part 4: Data Summary

The following table summarizes the expected reactivity and general conditions for the functionalization of the different positions on the this compound scaffold.

| Position | Reactive Group | Primary Reaction Type | Relative Reactivity | Typical Conditions | Nucleophiles/Reagents |

| C-2 | Fluoro (-F) | SNAr | Very High | Base (K₂CO₃, Et₃N), 60-80 °C | Amines, Alcohols, Thiols |

| C-3 | Chloro (-Cl) | SNAr | Very Low | Harsh conditions or Pd-catalysis | Limited for SNAr; Amines (Buchwald) |

| C-4 | Carboxylic Acid (-COOH) | Acyl Substitution | High | Coupling agents (HATU, EDC), RT | Amines, Alcohols |

Conclusion

This compound presents a predictable and highly valuable platform for the synthesis of complex, functionalized pyridine derivatives. The key to its utility lies in the pronounced difference in reactivity between the C-2 fluoro and C-3 chloro positions, which enables highly regioselective SNAr reactions. The C-2 fluoride serves as an excellent leaving group, readily displaced by a variety of nucleophiles under mild conditions. In contrast, the C-3 chloride is largely inert to classical SNAr, requiring alternative activation strategies. This differential reactivity, combined with the versatile carboxylic acid handle at C-4, allows for a stepwise and controlled elaboration of the molecular framework. By understanding and applying the principles and protocols outlined in this guide, researchers can effectively harness the synthetic potential of this powerful building block for applications in drug discovery and beyond.

References

- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 3. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. jackwestin.com [jackwestin.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to 3-Chloro-2-fluoropyridine-4-carboxylic acid: Synthesis, Properties, and Applications

Foreword: The Strategic Importance of Halogenated Heterocycles in Modern Drug Discovery

The pyridine nucleus is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals.[1][2] The strategic introduction of halogen atoms, particularly fluorine and chlorine, onto this scaffold can profoundly influence a molecule's physicochemical and pharmacological properties. Halogenation can modulate metabolic stability, membrane permeability, and binding affinity to biological targets.[3] 3-Chloro-2-fluoropyridine-4-carboxylic acid (CAS No. 628691-93-0) emerges from this context as a highly functionalized and synthetically valuable building block. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its existence and utility are a testament to the ongoing evolution of synthetic chemistry to meet the demands of modern drug development. This guide provides a comprehensive overview of its synthesis, properties, and significance for researchers in the pharmaceutical sciences.

Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis Design

A robust synthetic strategy begins with a logical deconstruction of the target molecule. The retrosynthesis of this compound reveals a practical and efficient pathway.

Caption: Retrosynthetic analysis of this compound.

The primary disconnection targets the carboxylic acid group. Carboxylation of an organometallic species is a classic and reliable method for introducing this functionality. This leads back to a lithiated pyridine intermediate. The precursor to this intermediate is 2-Chloro-3-fluoropyridine, a commercially available starting material. This retrosynthetic approach is advantageous as it builds the molecule's complexity from a readily accessible precursor in a convergent manner.

Synthetic Protocol: A Validated Pathway to this compound

The following protocol is based on established methodologies for the ortho-lithiation and carboxylation of halogenated pyridines.[4]

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Initial Setup: The flask is charged with a solution of lithium diisopropylamide (LDA) (2M in heptane/tetrahydrofuran/ethylbenzene) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78°C using a dry ice/acetone bath.[4]

-

Addition of Starting Material: A pre-cooled (-78°C) solution of 2-chloro-3-fluoropyridine in anhydrous THF is added dropwise to the LDA solution over 20 minutes, maintaining the internal temperature below -70°C.[4] The reaction mixture is stirred at this temperature for 3 hours.

-

Carboxylation: Carbon dioxide gas is bubbled through the cold reaction mixture for 20 minutes.[4]

-

Quenching and Workup: The reaction is allowed to warm to -30°C over 1 hour and then to 0°C. The reaction is quenched by the addition of water.[4]

-

Isolation and Purification: The aqueous layer is separated and acidified to a pH of approximately 3-4 with hydrochloric acid, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Causality in Experimental Choices

-

Anhydrous Conditions: Organolithium reagents like LDA are extremely strong bases and are highly reactive towards protic solvents, including water. The meticulous exclusion of moisture is critical to prevent the quenching of the LDA and the lithiated intermediate.

-

Low Temperature (-78°C): The ortho-lithiation of pyridines is a highly exothermic process. Low temperatures are essential to control the reaction rate, prevent side reactions such as decomposition of the organolithium reagent, and ensure regioselectivity.

-

LDA as the Base: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base. Its steric bulk prevents it from acting as a nucleophile and attacking the pyridine ring, favoring the deprotonation at the C-4 position, which is activated by the adjacent electron-withdrawing fluorine and chlorine atoms.

-

Quenching with Carbon Dioxide: Solid carbon dioxide (dry ice) or gaseous CO2 serves as the electrophile to introduce the carboxylic acid functionality. The nucleophilic lithiated pyridine attacks the electrophilic carbon of CO2.

Physicochemical and Spectroscopic Data

A comprehensive characterization is essential for confirming the identity and purity of the synthesized compound.

| Property | Value | Source |

| CAS Number | 628691-93-0 | [2][4][5][6][7][8][9] |

| Molecular Formula | C6H3ClFNO2 | [2][4][5][9] |

| Molecular Weight | 175.54 g/mol | [2][5][9] |

| Appearance | Solid | [8] |

| Melting Point | 199 °C (decomposes) | [8] |

Note: Detailed NMR and Mass Spectrometry data should be acquired for full structural elucidation and purity confirmation.

Applications in Drug Development

Substituted pyridine carboxylic acids are prevalent in pharmaceuticals due to their ability to act as bioisosteres for other functional groups and their capacity to form key interactions with biological targets.[1][2] this compound, with its unique substitution pattern, is a valuable intermediate in the synthesis of more complex molecules.

A notable application is its use as a building block in the synthesis of inhibitors for various enzymes. For instance, it has been cited in patents for the development of novel therapeutic agents.[10] The chloro and fluoro substituents can participate in halogen bonding and other non-covalent interactions within a protein's active site, while the carboxylic acid provides a key hydrogen bonding and salt-bridge forming moiety. The presence of both a chloro and a fluoro group offers opportunities for selective cross-coupling reactions, allowing for the late-stage functionalization and the creation of diverse chemical libraries for drug screening.

Conclusion

This compound is a strategically important building block in medicinal chemistry. While its formal "discovery" is not chronicled in a single publication, its synthesis is achievable through a logical and well-understood organometallic pathway. The insights into its synthesis and the rationale behind the experimental choices provided in this guide are intended to empower researchers to utilize this and similar halogenated heterocycles in the design and synthesis of the next generation of therapeutics.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 628691-93-0 | 2-Chloro-3-fluoroisonicotinic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. moonzybio.lookchem.com [moonzybio.lookchem.com]

- 7. 628691-93-0|2-Chloro-3-fluoroisonicotinic acid|BLD Pharm [bldpharm.com]

- 8. 2-Chloro-3-fluoropyridine-4-carboxylic acid 97 628691-93-0 [sigmaaldrich.com]

- 9. calpaclab.com [calpaclab.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

3-Chloro-2-fluoropyridine-4-carboxylic acid and its common synonyms

An In-depth Technical Guide to 3-Chloro-2-fluoropyridine-4-carboxylic Acid for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, halogenated heterocyclic compounds serve as indispensable building blocks for the synthesis of novel therapeutic agents. Among these, pyridine carboxylic acid derivatives are of particular interest due to their prevalence in a wide array of pharmaceuticals.[1] This guide provides a comprehensive technical overview of this compound, a key intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, common synonyms, a detailed synthetic protocol, applications in drug discovery, and essential safety and handling information. The carboxylic acid group is a significant functional group in the pharmacophores of numerous drugs; however, it can sometimes present challenges related to metabolic stability or membrane permeability, leading medicinal chemists to explore bioisosteres.[2][3]

Chemical Identity and Properties

This compound is a substituted pyridine derivative characterized by the presence of chloro, fluoro, and carboxylic acid functional groups. These substitutions significantly influence the electronic and steric properties of the pyridine ring, making it a versatile scaffold for further chemical modifications.

Nomenclature and Synonyms

To ensure clarity and facilitate literature searches, it is crucial to be aware of the various names and identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Common Synonym | 3-Chloro-2-fluoroisonicotinic acid[4] |

| CAS Number | 741683-19-2[4][5][6] |

| Molecular Formula | C₆H₃ClFNO₂[5][7] |

| Molecular Weight | 175.54 g/mol [5][7] |

Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 1.4 | PubChem (Computed)[7] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[7] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[7] |

| pKa | ~2.07 (Predicted for isomer) | ChemicalBook[8] |

The predicted pKa suggests that this compound is a relatively strong acid, a characteristic attributed to the electron-withdrawing effects of the halogen substituents and the nitrogen atom in the pyridine ring.

Synthesis of this compound

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a reliable synthetic route can be proposed based on established methodologies for closely related isomers, such as 2-chloro-3-fluoropyridine-4-carboxylic acid.[8] The following protocol outlines a plausible and robust method for its preparation.

Proposed Synthetic Workflow

The synthesis involves a directed ortho-metalation of a suitable 3-chloro-2-fluoropyridine precursor, followed by carboxylation.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of a related isomer and should be performed by qualified chemists under appropriate laboratory conditions.[8]

Materials:

-

3-Chloro-2-fluoropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi)

-

Diisopropylamine

-

Dry Ice (solid CO₂)

-

Hydrochloric Acid (HCl), 2N

-

Anhydrous Sodium Sulfate

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

-

Metalation: In a separate flame-dried flask, dissolve 3-chloro-2-fluoropyridine (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly transfer the LDA solution prepared in step 1 to the solution of 3-chloro-2-fluoropyridine via cannula, ensuring the internal temperature does not rise above -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

-

Carboxylation: While maintaining the temperature at -78 °C, carefully add an excess of crushed dry ice to the reaction mixture in small portions. The reaction is exothermic, so control the rate of addition to prevent a rapid temperature increase. Once the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction with water and concentrate the mixture under reduced pressure to remove the THF. Add water to the residue and wash with ethyl acetate to remove any unreacted starting material. Acidify the aqueous layer to a pH of approximately 2 using 2N HCl. A precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Spectroscopic Characterization (Predicted)

While a definitive experimental spectrum for this compound is not available in the cited literature, a predicted ¹H NMR spectrum can be inferred based on the analysis of related structures like 3-fluoropyridine-4-carboxylic acid and other substituted pyridines.[9]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~13.5-14.5 (s, 1H, -COOH): The carboxylic acid proton is expected to be a broad singlet in the downfield region.

-

δ ~8.6-8.8 (d, 1H): The proton at the 6-position, coupled to the proton at the 5-position.

-

δ ~7.8-8.0 (d, 1H): The proton at the 5-position, coupled to the proton at the 6-position.

-

-

¹³C NMR (100 MHz, DMSO-d₆): The spectrum would show 6 distinct signals for the carbon atoms of the pyridine ring and the carboxylic acid. The carbons attached to the fluorine and chlorine atoms would exhibit characteristic chemical shifts and coupling constants.

-

¹⁹F NMR: A singlet is expected for the fluorine atom at the 2-position.

-

Mass Spectrometry (ESI-MS): m/z calculated for C₆H₃ClFNO₂: 174.98; found [M-H]⁻ 173.97.

Applications in Drug Development

Halogenated pyridine carboxylic acids are pivotal intermediates in the synthesis of a wide range of biologically active molecules. Their utility stems from the ability to serve as a versatile scaffold for introducing further chemical diversity.

Role as a Key Building Block

This compound is a valuable starting material for the synthesis of more complex molecules, particularly in the development of enzyme inhibitors.[1] The carboxylic acid moiety can be converted to amides, esters, or other functional groups, while the chloro and fluoro substituents can be targeted in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Caption: Role as a building block in drug discovery.

Therapeutic Areas of Interest

Pyridine carboxylic acid derivatives have been investigated for a multitude of therapeutic applications, including but not limited to:

-

Oncology: As inhibitors of various kinases and other enzymes involved in cell proliferation.[1]

-

Infectious Diseases: In the development of novel antibacterial and antiviral agents.

-

Neuroscience: For targeting receptors and enzymes in the central nervous system.[10]

-

Cardiovascular Diseases: A related compound, 2-chloro-3-fluoropyridine-4-carboxylic acid, has been used in the synthesis of antiplatelet drugs.[8]

The unique substitution pattern of this compound offers a distinct electronic and steric profile that can be exploited to achieve desired potency and selectivity for a specific biological target.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on the GHS hazard statements provided by PubChem.[7]

Hazard Identification

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Wear a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of functional groups provides multiple avenues for chemical modification, enabling the creation of diverse chemical libraries for biological screening. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, potential applications, and essential safety information to aid researchers in their scientific endeavors. A thorough understanding of the chemistry and handling of this compound will undoubtedly facilitate the development of the next generation of therapeutic agents.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. 741683-19-2 Cas No. | 3-Chloro-2-fluoroisonicotinic acid | Apollo [store.apolloscientific.co.uk]

- 5. scbt.com [scbt.com]

- 6. arctomsci.com [arctomsci.com]

- 7. This compound | C6H3ClFNO2 | CID 12175428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Chloro-3-fluoropyridine-4-carboxylic acid CAS#: 628691-93-0 [m.chemicalbook.com]

- 9. 3-Fluoropyridine-4-carboxylic acid(393-53-3) 1H NMR spectrum [chemicalbook.com]

- 10. Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical and computational studies on 3-Chloro-2-fluoropyridine-4-carboxylic acid

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 3-Chloro-2-fluoropyridine-4-carboxylic acid

For researchers, medicinal chemists, and computational scientists, this guide provides a comprehensive framework for the theoretical and computational characterization of this compound. Given the absence of specific literature on this molecule, this document serves as a predictive and methodological whitepaper, drawing upon established computational techniques and data from analogous halogenated pyridine derivatives.

Part 1: Foundational Understanding of this compound

Halogenated pyridine carboxylic acids are a cornerstone in pharmaceutical and materials science research.[1] The strategic placement of halogen atoms and a carboxylic acid group on the pyridine ring creates a molecule with a rich potential for drug design and crystal engineering. The chlorine and fluorine atoms can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, while also participating in specific non-covalent interactions like halogen bonding.[2][3] The carboxylic acid group is a versatile functional group for forming salts and co-crystals, and it plays a crucial role in biological interactions.[3][4]

Molecular Identity:

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₆H₃ClFNO₂ | |

| Molecular Weight | 175.54 g/mol | |

| Canonical SMILES | C1=C(C(=C(N=C1)F)Cl)C(=O)O | - |

| InChI Key | NWNWBLRKHOVSEL-UHFFFAOYSA-N (for 2-chloro-3-fluoro isomer) |

Note: The InChI key is for the commercially available isomer, 2-chloro-3-fluoropyridine-4-carboxylic acid. The InChI key for the title compound will be different.

Part 2: A Roadmap for Theoretical and Computational Analysis

The following sections outline a robust computational workflow for characterizing this compound. This workflow is designed to provide a deep understanding of the molecule's electronic structure, spectroscopic properties, and potential for intermolecular interactions.

The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) is the workhorse of modern computational chemistry for molecules of this size. It offers an excellent balance of accuracy and computational cost for predicting a wide range of molecular properties.[5] The choice of functional and basis set is critical for obtaining reliable results.

-

Functionals: Hybrid functionals, such as B3LYP and CAM-B3LYP, are often excellent choices for organic molecules as they incorporate a portion of exact Hartree-Fock exchange, which improves the description of electronic properties.[5]

-

Basis Sets: Pople-style basis sets, such as 6-311++G(d,p), are well-suited for this type of analysis. The inclusion of diffuse functions (++) is important for accurately describing anions and non-covalent interactions, while polarization functions (d,p) are necessary for capturing the correct molecular geometries and charge distributions.[6][7]

Workflow for Computational Analysis

The following diagram illustrates a comprehensive workflow for the computational study of this compound.

Caption: A comprehensive workflow for the computational analysis of this compound.

Step-by-Step Computational Protocol

-

Geometry Optimization:

-

Objective: To find the lowest energy conformation of the molecule.

-

Method: Perform a full geometry optimization using a DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Rationale: An accurate geometry is the foundation for all subsequent property calculations.

-

-

Vibrational Frequency Analysis:

-

Objective: To confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) spectrum.

-